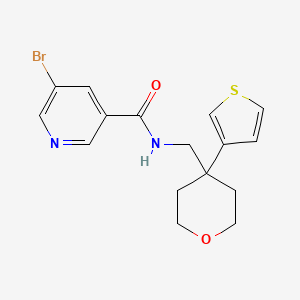

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2S/c17-14-7-12(8-18-9-14)15(20)19-11-16(2-4-21-5-3-16)13-1-6-22-10-13/h1,6-10H,2-5,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRWQBXXXIMDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Tetrahydropyran Formation

The tetrahydropyran ring is constructed via acid-catalyzed cyclization of diol precursors. For example, 3-thiophenepropanol derivatives undergo cyclization in the presence of sulfuric acid (5–10 mol%) at 80–100°C to yield 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-ol.

Representative Procedure :

Introduction of the Aminomethyl Group

The hydroxyl group at the 4-position of the tetrahydropyran is converted to an aminomethyl substituent via a two-step sequence:

- Mesylation : Treatment with methanesulfonyl chloride (MsCl, 1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (0°C to rt, 2 h).

- Nucleophilic Displacement : Reaction with sodium azide (NaN₃, 2.5 equiv) in DMF (80°C, 6 h), followed by Staudinger reduction (PPh₃, THF/H₂O, 12 h) to yield (4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methylamine.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Mesylation | MsCl, Et₃N | 0°C → rt, 2 h | 95 |

| Azide Displacement | NaN₃, DMF | 80°C, 6 h | 88 |

| Reduction | PPh₃, THF/H₂O | rt, 12 h | 91 |

Amide Bond Formation with 5-Bromonicotinic Acid

Activation of the Carboxylic Acid

5-Bromonicotinic acid is activated as a mixed anhydride or acyl chloride:

Coupling with the Amine Intermediate

The activated nicotinoyl species reacts with (4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methylamine under controlled conditions:

Procedure :

- Reagents : 5-Bromonicotinoyl chloride (1.1 equiv), amine (1.0 equiv), Et₃N (2.0 equiv).

- Conditions : Dichloromethane, 0°C → rt, 12 h.

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, silica gel chromatography (EtOAc/hexanes).

- Yield : 82–85%.

Alternative Synthetic Routes and Optimization

One-Pot Cyclization-Amidation Approach

A streamlined method combines tetrahydropyran formation and amide coupling in a single reactor:

- Cyclization of 3-(thiophen-3-yl)propane-1,5-diol with concurrent mesylation.

- In situ displacement with NaN₃ and reduction to the amine.

- Direct coupling with 5-bromonicotinoyl chloride.

Advantages : Reduced purification steps; Yield : 68% overall.

Palladium-Catalyzed Functionalization

Late-stage bromination of a pre-formed nicotinamide-tetrahydropyran conjugate using N-bromosuccinimide (NBS) and AIBN in CCl₄ (reflux, 6 h) provides an alternative route, though with lower regioselectivity (65% yield).

Characterization and Analytical Data

The final product is characterized using advanced spectroscopic techniques:

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.41 (m, 2H, thiophene-H), 4.15–3.98 (m, 4H, pyran-OCH₂), 3.52 (s, 2H, NCH₂), 2.85–2.70 (m, 4H, pyran-CH₂).

- HRMS (ESI): m/z calcd. for C₁₆H₁₇BrN₂O₂S [M+H]⁺: 381.03; found: 381.04.

- HPLC Purity : >99% (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is being researched for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and infections.

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that derivatives of nicotinamide can show enhanced activity against specific pathogens and cancer cell lines.

Chemical Biology

In chemical biology, this compound can serve as a probe to investigate biological pathways and molecular interactions. Its ability to modulate enzyme activity or receptor interactions makes it valuable for studying cellular processes.

Material Science

Due to its unique chemical structure, the compound may also find applications in material science, particularly in the development of new materials with specific electronic or optical properties.

Case Studies and Research Findings

- Fungicidal Activity : A study demonstrated that related thiophene derivatives exhibited potent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis), suggesting that similar compounds may hold promise in agricultural applications .

- Anticancer Properties : Research has shown that certain nicotinamide derivatives can inhibit the growth of various cancer cell lines, indicating that this compound could be further explored for its anticancer potential.

- Synthetic Routes : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic strategies employed are crucial for optimizing yield and purity while adhering to green chemistry principles .

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various binding interactions, while the nicotinamide moiety can interact with enzymes and receptors involved in metabolic pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide and analogous compounds from published literature and patents:

Key Structural and Functional Differences

Substituent Diversity :

- The thiophene-THP combination in the target compound distinguishes it from analogs with phenyl, pyrazole, or pyrrolidine substituents. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to chlorodifluoromethoxy or trifluoromethylthio groups .

- Bromine vs. Methoxy/Silyl Groups : The 5-bromo substituent in the target compound offers a handle for further functionalization (e.g., cross-coupling), whereas methoxy or trimethylsilyl groups in analogs like 5-methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide prioritize steric protection or electronic modulation .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step functionalization of the THP ring and thiophene integration, contrasting with simpler silylation or methoxylation routes for less complex analogs .

- Pd-catalyzed coupling (e.g., Suzuki reactions) is a common thread among these compounds, but the boronate partners differ (e.g., thiophene vs. pyrazole boronate esters) .

Biological Relevance: Nicotinamide derivatives with tetrahydro-2H-pyran or pyrrolidine moieties (e.g., compounds in and ) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The thiophene-THP hybrid in the target compound may improve blood-brain barrier penetration for CNS applications . Halogenated analogs (e.g., bromo or chloro) often exhibit enhanced binding affinity compared to non-halogenated derivatives, as seen in kinase inhibition studies .

Research Findings and Limitations

- Synthetic Yield Challenges : The incorporation of thiophene into the THP ring (as in the target compound) may lower yields compared to phenyl or pyrazole analogs due to steric hindrance during coupling steps .

- Stability Data : Brominated nicotinamides generally show superior stability over silylated or methoxylated variants, as bromine is less prone to hydrolysis .

Biological Activity

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a bromine atom, a thiophene ring, and a tetrahydropyran moiety into its structure, suggesting diverse interactions with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 356.24 g/mol. The presence of the bromine atom and the unique arrangement of functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The thiophene ring is known for its role in binding with proteins, while the nicotinamide moiety may influence NAD+ metabolism, affecting energy production and cellular signaling pathways.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit effective antimicrobial properties against various pathogens.

- Anticancer Potential : There is emerging evidence that nicotinamide derivatives can inhibit cancer cell proliferation by modulating key signaling pathways.

- Neuroprotective Effects : Compounds containing thiophene and tetrahydropyran structures have shown promise in neuroprotection, potentially through antioxidant mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Study: Anticancer Activity

A study investigating the anticancer properties of related nicotinamide derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key metabolic enzymes involved in DNA synthesis, leading to increased apoptosis rates.

Case Study: Antimicrobial Efficacy

In another study, derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling Reactions : Amide bond formation between the nicotinamide moiety and the tetrahydropyran-thiophene scaffold using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions (e.g., dichloromethane or DMF) .

- Functionalization : Bromination at the 5-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) in a controlled environment to avoid over-bromination .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Critical Parameters : Reaction temperature (often 0–25°C for bromination), solvent polarity, and stoichiometric ratios must be optimized to achieve yields >70% .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the connectivity of the thiophene, tetrahydropyran, and nicotinamide groups. Key signals include the thiophen-3-yl proton (δ ~7.2–7.4 ppm) and the pyran methylene group (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with bromine .

- IR Spectroscopy : Absorption bands for amide C=O (~1650–1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

Discrepancies often arise from impurities or regioisomeric byproducts. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : To unambiguously assign proton-proton correlations and long-range couplings, especially for distinguishing thiophene substitution patterns (3- vs. 2-thiophenyl) .

- X-ray Crystallography : If crystals are obtainable, this provides definitive proof of regiochemistry and stereochemistry .

- Comparative Analysis : Cross-reference with analogs (e.g., 5-bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine ) to validate expected shifts and splitting patterns.

Advanced: What experimental designs are optimal for assessing this compound’s inhibitory activity against protein kinases?

Methodological Answer:

- Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radioactive (³²P-ATP) assays to measure IC₅₀ values against kinases like GSK-3β or PIM1 .

- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., staurosporine) to validate assay conditions .

- Selectivity Profiling : Screen against a panel of 50–100 kinases to identify off-target effects, using tools like KinomeScan® .

Advanced: How can conflicting biological activity data be analyzed for this compound?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values across studies) may stem from:

- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 100 µM) or buffer pH. Standardize protocols using guidelines like the Minimum Information for Biological and Biomedical Investigations (MIBBI) .

- Compound Stability : Assess degradation via HPLC over 24–72 hours under assay conditions (e.g., 37°C in PBS) .

- Cellular vs. Enzymatic Assays : Compare results from cell-free kinase assays with cellular viability assays (e.g., MTT) to differentiate direct inhibition from cytotoxicity .

Basic: What are the key structural features influencing this compound’s reactivity?

Methodological Answer:

- Electrophilic Sites : The bromine atom at C5 of the pyridine ring participates in Suzuki-Miyaura cross-coupling reactions, enabling further derivatization .

- Hydrogen Bonding : The amide group forms hydrogen bonds with kinase active sites, critical for inhibitory activity .

- Steric Effects : The tetrahydropyran-thiophene scaffold creates a bulky hydrophobic region, influencing binding pocket accessibility .

Advanced: What computational methods support the rational design of analogs with improved potency?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase targets (e.g., PDB ID: 1Q41 for GSK-3β) .

- QSAR Modeling : Train models on IC₅₀ data from analogs to predict substituent effects on activity .

- MD Simulations : Perform 100-ns simulations to assess binding stability and identify residues critical for affinity .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.